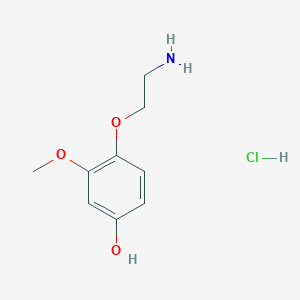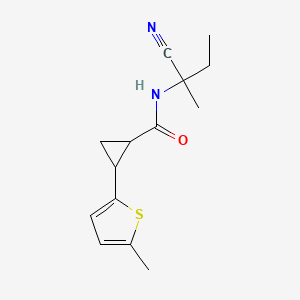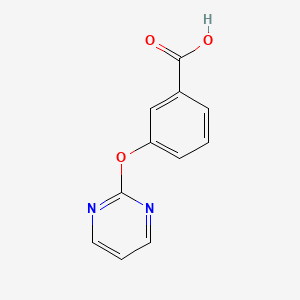
4-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been documented. For instance, the synthesis of “2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene” was performed by reducing the corresponding cyanomethoxycalix4resorcinarene derivatives using the reducing agent LiAlH4 in dry THF . Another example is the synthesis of “2-(2-Aminoethoxy)ethanol” which involves producing “2-(2-Phthalimidoethoxy)ethanol” by reacting “5-Tosyloxy-3-oxapentanol” with potassium phthalate and then converting the “2-(2-Phthalimidoethoxy)ethanol” to “2-(2-Aminoethoxy)ethanol” by reacting with hydrazine monohydrate .Applications De Recherche Scientifique
Understanding Structural Effects on Hydrogen Bonding
Methoxyphenols, which include the chemical structure of 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride, are key components in various antioxidants and biologically active molecules. Their ability to form strong inter- and intramolecular hydrogen bonds plays a significant role in their applications. A study by Varfolomeev et al. (2010) on methoxyphenols and dimethoxybenzenes highlighted the importance of understanding the thermodynamic properties and hydrogen bonding capabilities of these compounds. Their research provides insights into the pairwise substitution effects and the strength of hydrogen bonds, which are crucial for designing molecules with desired properties for scientific applications (Varfolomeev et al., 2010).
Molecular Structure and Interaction Studies
The molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been studied to understand the influence of molecular geometry on biological activity. Karabulut et al. (2014) explored the effects of dimerization and crystal packing on molecular geometry through single-crystal X-ray diffraction and DFT calculations. This research aids in the comprehension of how structural nuances affect the biological efficacy of molecules with similar moieties to 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride (Karabulut et al., 2014).
Synthesis and Application in Drug Development
The synthesis and biochemical evaluation of compounds bearing the methoxyphenol group have identified potent antiproliferative agents targeting tubulin in cancer cells. Greene et al. (2016) discovered compounds with methoxyphenol moieties that displayed significant activity against breast cancer cells, indicating the potential for drug development utilizing structures similar to 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride. These findings underscore the importance of the methoxyphenol group in the design of new therapeutic agents (Greene et al., 2016).
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-9-6-7(11)2-3-8(9)13-5-4-10;/h2-3,6,11H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNTDQESPBMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)



![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

